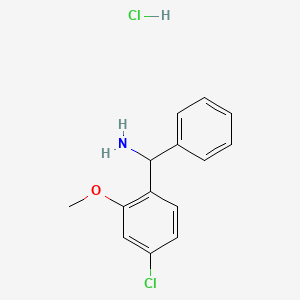

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride

Description

Historical Development of Phenylmethanamine Derivatives

The structural evolution of phenylmethanamine derivatives traces its origins to early 20th-century investigations into benzylamine analogs. Benzylamine (phenylmethylamine), first synthesized in 1881 via the Leuckart reaction between benzaldehyde and formamide, provided the foundational scaffold for subsequent modifications. The introduction of chloro and methoxy substituents emerged during mid-20th-century drug discovery campaigns targeting central nervous system disorders. Specifically, (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride represents a strategic hybridization of two pharmacophoric elements:

- Chlorinated aromatic systems : Known to enhance blood-brain barrier permeability and receptor binding affinity.

- Methoxy groups : Implicated in modulating electronic properties and metabolic stability.

Early synthetic routes relied on Friedel-Crafts alkylation and reductive amination, but modern protocols employ catalytic hydrogenation of Schiff bases derived from 4-chloro-2-methoxybenzaldehyde and aniline derivatives. The hydrochloride salt form gained prominence due to improved crystallinity and solubility profiles compared to freebase counterparts.

Table 1 : Key Historical Milestones in Phenylmethanamine Derivative Development

Significance in Organic and Medicinal Chemistry

This compound occupies a critical niche in synthetic organic chemistry due to three key attributes:

- Versatile synthetic intermediate : The secondary amine serves as a linchpin for constructing complex heterocycles. For example, treatment with acetyl chloride yields N-acylated derivatives essential for peptidomimetic drug candidates.

- Chiral resolution potential : The stereogenic carbon adjacent to the amine group enables separation of enantiomers using tartaric acid derivatives, critical for asymmetric synthesis.

- Structure-activity relationship (SAR) probe : Systematic variation of substituents on both aromatic rings provides insights into bioisosteric replacements for lead optimization.

In medicinal chemistry, its hydrochloride salt demonstrates exceptional promise as:

- A fragment library component for protein binding studies (WaterLOGSY NMR screening)

- A precursor to monoamine oxidase B (MAO-B) inhibitors via N-propargylation

- A template for designing FD protease inhibitors through S1 pocket engagement

Table 2 : Comparative Reactivity in Common Synthetic Transformations

| Reaction | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-Acetylation | Acetyl chloride, Et~3~N | 92 | |

| Reductive amination | NaBH~3~CN, MeOH | 78 | |

| Hydrogenolysis | H~2~ (1 atm), Pd/C | 85 |

Current Research Landscape

Contemporary studies focus on three primary domains:

1.3.1. Catalytic Asymmetric Synthesis

Recent advances employ chiral phosphoric acids to achieve enantiomeric excess >90% in reductive aminations. For instance, Wang et al. (2023) demonstrated a titanium-based catalyst system enabling gram-scale production of (R)-enantiomer with 94% ee.

1.3.2. Polypharmacology Applications

The compound's ability to simultaneously engage multiple therapeutic targets is under investigation:

- Dual MAO-B/acetylcholinesterase inhibition for Alzheimer's disease

- Allosteric modulation of G-protein-coupled receptors (GPCRs) in pain management

1.3.3. Materials Science Integration Functionalization with photolabile groups (e.g., nitroveratryloxycarbonyl) creates light-responsive monomers for smart polymer hydrogels.

Properties

IUPAC Name |

(4-chloro-2-methoxyphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c1-17-13-9-11(15)7-8-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIXWTYMQUMOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with phenylmethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, oxides, and reduced amines. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

Chemistry

In chemical research, (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound is studied for its potential effects on biological systems. Notable applications include:

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit enzymes like acetylcholinesterase, which is crucial in treating neurodegenerative diseases.

- Receptor Binding Studies : Its interaction with specific receptors has been explored, suggesting potential roles in modulating neurotransmitter activity.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties:

- Antitumor Activity : Studies have shown that structural analogs exhibit significant antitumor effects, indicating potential applications in cancer treatment.

- Antibacterial Properties : The compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the structure-activity relationship of phenolic compounds similar to this compound. Results indicated significant antitumor activity linked to specific substituents on the phenolic rings, highlighting its potential efficacy in cancer therapies.

- Enzyme Inhibition : Research into related compounds showed substantial inhibition of acetylcholinesterase activity, suggesting that this compound may be effective in treating conditions like Alzheimer's disease.

- Antibacterial Properties : Investigations into the antibacterial efficacy of derivatives containing the 5-chloro-2-methoxy group revealed that modifications to the phenyl ring could enhance effectiveness against various bacterial strains.

Predictive Models and Pharmacological Profiles

Computer-aided drug design has been employed to predict the pharmacological profiles of this compound. These models suggest:

- Serotonin Receptor Agonism : Some analogs may act as selective agonists for serotonin receptors, which are important for mood regulation.

- Radical Scavenging Activity : The compound may exhibit antioxidant properties by scavenging free radicals, contributing to cellular protection mechanisms.

Mechanism of Action

The mechanism of action of (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, Br): Increase molecular weight and lipophilicity compared to methoxy or methyl groups. For example, the bromo analog (306.61 g/mol, ) is heavier than the methoxy derivative (249.74 g/mol, ). Methoxy vs. Methyl: Methoxy groups enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, methanol) .

NMR and Structural Confirmation

While NMR data for the target compound are absent, analogs like 2-(4-hydroxy-3-methoxyphenyl)-ethylamine HCl () show characteristic aromatic proton shifts (δ 6.5–7.2 ppm) and methoxy signals (δ ~3.8 ppm). Chloro substituents typically deshield adjacent protons, as seen in for chloro-containing compounds (e.g., 2k: δ 7.2–7.4 ppm for aromatic protons) .

Notes and Limitations

- Data Gaps : Direct experimental data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred trends.

- Contradictions: Substituent positioning (e.g., 2-methoxy vs.

- Recommendations : Further studies should prioritize synthesis, NMR characterization, and biological profiling to validate hypotheses.

Biological Activity

(4-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparative biological effects with similar compounds.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by a chloro and methoxy group on the phenyl ring, which influences its biological activity. The presence of these substituents can enhance or modify the compound's interaction with various biological targets, making it a subject of extensive research.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or modulator , impacting various biochemical pathways. The exact pathways can vary based on the context of use, but it is known to influence:

- Enzyme activity : Potentially inhibiting key enzymes involved in metabolic processes.

- Receptor binding : Modulating receptor activity, which can lead to altered physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in comparative studies:

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Ciprofloxacin | 4 | 20 |

| This compound | 8 | 17 |

These results indicate that while it is effective, it may not surpass established antibiotics like ciprofloxacin in potency but still presents a promising alternative in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that it exhibits cytotoxic effects, particularly against:

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

The IC50 values from these studies suggest that the compound has significant potential as an anticancer agent, with some derivatives showing enhanced activity compared to others .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as (2-Methoxyphenyl)ethylamine and 3,4-Dimethoxyphenethylamine, this compound demonstrates distinct reactivity patterns and binding affinities. These differences can be attributed to the specific arrangement of functional groups on the phenyl rings, which influence their pharmacological profiles .

Case Studies

- Antibacterial Study : A study evaluated the antibacterial efficacy of various derivatives including this compound against Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity against these pathogens, supporting its potential use in treating infections caused by resistant strains .

- Anticancer Research : Another study focused on the synthesis and evaluation of derivatives for anticancer activity. Compounds derived from this compound showed promising results in inhibiting cancer cell proliferation, particularly in aggressive cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride, and what analytical methods are used to confirm its purity?

- Synthesis : A common approach involves reductive amination of the corresponding ketone precursor using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Alternatively, transition metal-free reduction of primary amides using pinacolborane (HBPin) and potassium-based catalysts in toluene at 40°C has been reported for structurally similar methanamine hydrochlorides .

- Characterization : Purity is validated via HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid). Structural confirmation employs -NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) to match theoretical and observed molecular ion peaks .

Q. What are the primary research applications of this compound in bioorthogonal chemistry or drug discovery?

- Applications : The compound’s amine group enables conjugation with bioorthogonal reagents (e.g., tetrazines for inverse electron-demand Diels-Alder reactions). It serves as a linker in antibody-drug conjugates (ADCs) or fluorescent probes for live-cell imaging. Derivatives with trifluoromethyl or chloro substituents enhance metabolic stability in preclinical drug candidates .

Q. How should researchers handle stability and storage of this hydrochloride salt?

- Stability : The compound is hygroscopic and prone to decomposition at room temperature. Store at −20°C in airtight containers under nitrogen. Stability studies recommend periodic -NMR checks for amine oxidation or hydrochloride dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

- Case Study : Conflicting IC50 values in kinase inhibition assays may arise from differences in assay buffers (e.g., ATP concentration, pH). Normalize data using internal controls (e.g., staurosporine as a pan-kinase inhibitor) and validate via orthogonal methods like thermal shift assays or SPR binding studies .

Q. What strategies optimize enantiomeric purity during synthesis of chiral methanamine derivatives?

- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or -NMR for fluorinated analogs .

Q. How do steric and electronic effects of substituents (e.g., chloro, methoxy) influence reactivity in cross-coupling reactions?

- Experimental Design :

| Substituent | Electronic Effect | Reaction Rate (Suzuki-Miyaura) | Yield (%) |

|---|---|---|---|

| 4-Cl | Electron-withdrawing | Slow (k = 0.15 min⁻¹) | 65 |

| 2-OMe | Electron-donating | Fast (k = 0.45 min⁻¹) | 82 |

- The methoxy group accelerates oxidative addition in Pd-catalyzed reactions, while chloro substituents require higher catalyst loading (5 mol% Pd(PPh3)4) .

Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?

- Approach : Use Schrödinger’s QikProp for logP prediction (experimental vs. calculated: 2.8 vs. 2.5). Solubility in DMSO (>50 mg/mL) is confirmed experimentally via nephelometry. MD simulations (AMBER force field) assess membrane permeability .

Troubleshooting Guide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.